molecular formula C7H7NOS B3014650 4H-thieno[3,2-b]pyrrol-5-ylmethanol CAS No. 878657-01-3

4H-thieno[3,2-b]pyrrol-5-ylmethanol

Cat. No.: B3014650
CAS No.: 878657-01-3
M. Wt: 153.2
InChI Key: SEHATCDMLOWBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-thieno[3,2-b]pyrrol-5-ylmethanol is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Mechanism of Action

Target of Action

The primary targets of 4H-Thieno[3,2-b]pyrrol-5-ylmethanol are the lysine-specific demethylases KDM1 (LSD1) . These enzymes play a crucial role in the regulation of gene transcription by controlling the methylation extent in histones . The compound also shows strong activity against the hepatitis C virus .

Mode of Action

This compound interacts with its targets by inhibiting their function. It acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of the hepatitis C virus . In the context of cancer cells, it inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .

Biochemical Pathways

The compound affects the histone methylation pathways . Histones are methylated at lysine and arginine side chains by the action of methyltransferases . The compound’s inhibition of KDM1 (LSD1) disrupts this process, affecting the balance of N-methylation extent in histones, which is a key factor in the regulation of gene transcription .

Pharmacokinetics

The compound’s synthesis involves reactions with lithium aluminium hydride in tetrahydrofuran under an inert atmosphere , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the hepatitis C virus and the disruption of histone methylation in cancer cells . This can lead to changes in gene transcription, potentially affecting cell growth and proliferation .

Action Environment

The synthesis of the compound involves specific conditions such as an inert atmosphere and specific temperatures , suggesting that these factors could potentially influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-thieno[3,2-b]pyrrol-5-ylmethanol typically involves the reduction of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The reduction is carried out using lithium aluminium hydride in tetrahydrofuran at low temperatures (0°C to room temperature). The reaction mixture is then quenched with aqueous sodium hydroxide, and the product is extracted using dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

4H-thieno[3,2-b]pyrrol-5-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the thiophene or pyrrole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: Formation of 4H-thieno[3,2-b]pyrrole-5-carboxaldehyde or 4H-thieno[3,2-b]pyrrole-5-carboxylic acid.

    Reduction: Formation of reduced derivatives of the thiophene or pyrrole rings.

    Substitution: Formation of substituted derivatives with various functional groups attached to the thiophene or pyrrole rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-thieno[3,2-b]pyrrol-5-ylmethanol is unique due to the presence of the hydroxyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

4H-thieno[3,2-b]pyrrol-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-3,8-9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHATCDMLOWBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.